Product packaging for 4-Bromo-6-fluoronicotinic acid(Cat. No.:CAS No. 1269293-70-0)

4-Bromo-6-fluoronicotinic acid

Cat. No.: B3228819
CAS No.: 1269293-70-0
M. Wt: 220.00 g/mol
InChI Key: ABXJBXYWDUGLGV-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoronicotinic acid (CAS 1269293-70-0 ) is a high-purity heteroaromatic building block with the molecular formula C 6 H 3 BrFNO 2 and a molecular weight of 219.996 g/mol . This compound is strategically functionalized, incorporating both a bromine and a fluorine substituent on the pyridine ring, alongside a carboxylic acid group. This unique structure makes it a valuable intermediate in various research applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The carboxylic acid group enables straightforward coupling reactions, while the halogen atoms (Br and F) offer distinct sites for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, facilitating the construction of more complex molecular architectures. Researchers value this nicotinic acid derivative for its role in medicinal chemistry, where it is used to create potential drug candidates and to study structure-activity relationships (SAR). The presence of the fluorine atom, a common bioisostere, can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability . As a standard safety precaution, this product is labeled with the signal word "Warning" and has hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment (PPE) should be worn, and handling should be conducted in a well-ventilated fume hood. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO2 B3228819 4-Bromo-6-fluoronicotinic acid CAS No. 1269293-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXJBXYWDUGLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266283
Record name 4-Bromo-6-fluoro-3-pyridinecarboxylic acid
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Molecular Weight

220.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269293-70-0
Record name 4-Bromo-6-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269293-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-3-pyridinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601266283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Initial Synthesis Attempts of Halogenated Nicotinic Acid Derivatives

The journey to synthesize specifically substituted nicotinic acids like 4-bromo-6-fluoronicotinic acid is rooted in the broader history of halogenating aromatic and heterocyclic compounds. Early efforts to produce halogenated nicotinic acid derivatives relied on fundamental organic reactions. For instance, the chlorination of nicotinic acid could be achieved using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netchemistryjournal.nettubitak.gov.tr Another classical method for introducing halogens is the Hunsdiecker–Borodin reaction, first reported in 1861, which involves the decarboxylative halogenation of the silver salts of carboxylic acids. acs.org While effective for some substrates, these early methods often lacked the regioselectivity required for producing complex, multi-substituted heterocycles and could result in mixtures of products. acs.org

The development of more controlled and selective halogenation techniques was crucial. This included the use of N-halosuccinimides (such as N-bromosuccinimide, NBS) for radical bromination and the advancement of nucleophilic aromatic substitution reactions. smolecule.com The synthesis of fluorinated aromatics, in particular, presented significant challenges until the advent of modern fluorinating agents and methods like the Balz-Schiemann reaction. The synthesis of compounds with multiple, different halogen substituents, such as this compound, required the development of multi-step synthetic sequences involving selective protection, activation, and substitution strategies, moving far beyond the initial, less-controlled halogenation attempts of the past.

Significance of 4 Bromo 6 Fluoronicotinic Acid As a Heterocyclic Scaffold in Modern Organic Chemistry

The prominence of 4-bromo-6-fluoronicotinic acid in contemporary organic chemistry stems from its utility as a versatile heterocyclic scaffold. The distinct reactivity of the bromo and fluoro substituents allows for orthogonal synthetic strategies, where each site can be modified independently. The bromine atom, typically positioned for susceptibility to transition-metal-catalyzed cross-coupling reactions, serves as a handle for introducing carbon-carbon or carbon-heteroatom bonds. mdpi.com This is exemplified in Suzuki-Miyaura coupling reactions, which are instrumental in building complex molecular frameworks.

Conversely, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This dual reactivity is a cornerstone of its application in medicinal chemistry. In the synthesis of the cystic fibrosis drug elexacaftor, the synthetic pathway begins with this compound, which is first converted to a nicotinamide (B372718) derivative. mdpi.comresearchgate.net Subsequently, the fluorine atom is displaced by a pyrrolidine (B122466) moiety via an SNAr reaction, and the bromine atom is later involved in a C-N cross-coupling reaction. mdpi.com This strategic, sequential functionalization underscores the compound's value as a foundational building block for creating intricately substituted pyridine (B92270) derivatives that are central to many modern pharmaceutical agents.

Overview of Research Trajectories Pertaining to 4 Bromo 6 Fluoronicotinic Acid and Its Analogues

Research involving 4-bromo-6-fluoronicotinic acid and its analogues is predominantly channeled through medicinal chemistry and drug discovery. The most significant research trajectory is its application as a key starting material for CFTR modulators, culminating in the development of elexacaftor. mdpi.comresearchgate.netmdpi.com This line of research has revolutionized treatment for many individuals with cystic fibrosis.

Beyond this well-established application, the structural motifs present in this compound are relevant to other therapeutic areas. Halogenated nicotinic acids, in general, are explored for a range of biological activities. For example, various nicotinic acid derivatives have been synthesized and investigated for antitubercular activity, where lipophilicity imparted by halogens can be crucial for efficacy. nih.gov Furthermore, fluorinated nicotinic acid derivatives are widely used in the development of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.netossila.comchemicalbook.com The fluorine atom provides a site for the introduction of the fluorine-18 (B77423) radioisotope, enabling the synthesis of probes for visualizing metabolic processes or targeting specific receptors in vivo. researchgate.netresearchgate.net The research trajectory for analogues, therefore, extends into oncology, neurology, and infectious diseases, leveraging the synthetic versatility of the halogenated nicotinic acid core.

Bibliometric Analysis of Academic Publications Featuring 4 Bromo 6 Fluoronicotinic Acid

Direct Halogenation Approaches to the Nicotinic Acid Core

Directly introducing halogen atoms at specific positions on a pre-formed nicotinic acid ring is a formidable challenge due to the electronic nature of the pyridine (B92270) ring. The pyridine nucleus is electron-deficient, which deactivates it towards typical electrophilic aromatic substitution reactions that are common for benzene (B151609) derivatives. nih.gov Consequently, harsh conditions are often required, which can lead to a lack of selectivity and the formation of multiple isomers.

Achieving regioselective bromination at the C-4 position of a nicotinic acid derivative is difficult. The carboxylic acid group at C-3 acts as a deactivating, meta-directing group, while the pyridine nitrogen itself strongly deactivates the ring towards electrophiles, particularly at the C-2, C-4, and C-6 positions. While specialized methods for C-4 functionalization of pyridines exist, such as the Minisci reaction for alkylation, they are not always applicable for direct bromination, especially on an already substituted and deactivated ring. acs.org Therefore, direct bromination of either nicotinic acid or 6-fluoronicotinic acid is not generally considered a viable route to the desired 4-bromo isomer due to poor control over the reaction's position.

Direct C-H fluorination of aromatic systems is an area of active research but remains one of the most challenging transformations in organic synthesis. While advanced reagents like Selectfluor® have been developed for electrophilic fluorination, achieving regioselectivity on a complex substrate like 4-bromonicotinic acid is problematic. researchgate.net The more established and reliable method for introducing a fluorine atom onto a pyridine ring, particularly at the C-2 or C-6 position, is through nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This approach involves displacing a suitable leaving group, such as a chloro or bromo substituent, with a fluoride (B91410) ion source. This strategy, however, falls under the category of multi-step synthesis rather than a direct C-H functionalization of the nicotinic acid core.

Multi-Step Synthesis from Readily Available Precursors

Given the limitations of direct halogenation, multi-step synthetic sequences are the preferred and more practical methods for preparing this compound. These routes offer precise control over the introduction of each functional group by building upon simpler, commercially available pyridine derivatives.

While methods exist for the de novo construction of highly substituted pyridine rings from acyclic precursors, such as three-component reactions, they are often employed for creating libraries of compounds rather than a single, specific target. chim.itacs.org For this compound, a more common and efficient strategy involves the sequential functionalization of a pre-existing, simpler pyridine scaffold. This approach leverages well-understood reactions to modify the ring one step at a time.

The order of introduction of the two different halogen atoms is critical for a successful synthesis. A plausible and efficient route involves first securing the fluorine atom at the C-6 position, followed by a late-stage bromination at the C-4 position.

A key transformation is the nucleophilic aromatic substitution (SNAr) to introduce the fluorine. Starting with a precursor like 6-chloronicotinic acid, the chlorine atom can be displaced by a fluoride source, such as potassium fluoride (KF) or tetramethylammonium (B1211777) fluoride, often in a polar aprotic solvent at elevated temperatures. google.comresearchgate.net The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this substitution at the C-6 position.

Once 6-fluoronicotinic acid is obtained, the final step is a regioselective bromination at the C-4 position. The existing substituents (the C-6 fluorine and C-3 carboxylic acid) deactivate the ring, but their directing effects guide the incoming bromine electrophile. The C-4 position is targeted, and the reaction can be carried out using standard brominating agents like N-bromosuccinimide (NBS) or bromine in an acidic medium.

The carboxylic acid group at the C-3 position can be introduced through several reliable methods. One common strategy is the oxidation of a methyl group at the corresponding position. For instance, a 3-methylpyridine (B133936) derivative can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the desired nicotinic acid. chemicalbook.comguidechem.com

Another powerful technique involves a halogen-metal exchange. Starting with a 3-bromopyridine (B30812) derivative, treatment with an organolithium reagent (like n-butyllithium) at low temperatures generates a lithiated pyridine species. This intermediate can then be quenched with dry carbon dioxide (CO₂) to install the carboxylic acid group. guidechem.com

Throughout these multi-step sequences, the carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions and improve the solubility of intermediates in organic solvents. The ester is then hydrolyzed back to the carboxylic acid in one of the final steps, typically using aqueous acid or base. google.com

Interactive Data Table: Plausible Multi-Step Synthesis of this compound

This table outlines a representative synthetic pathway, highlighting the transformation at each stage.

StepStarting MaterialReagents and ConditionsProductPurpose
12-Chloro-5-methylpyridine1. KMnO₄, KOH, H₂O2. HCl (aq)6-Chloronicotinic acidOxidation of the methyl group to a carboxylic acid. guidechem.com
26-Chloronicotinic acidKF, polar aprotic solvent (e.g., DMSO), heat6-Fluoronicotinic acidNucleophilic aromatic substitution (SNAr) to replace chlorine with fluorine. google.com
36-Fluoronicotinic acidNBS or Br₂, H₂SO₄This compoundRegioselective electrophilic bromination at the C-4 position.

Advanced Catalytic Methods in the Synthesis of this compound

The regioselective introduction of bromine and fluorine onto a nicotinic acid backbone requires sophisticated catalytic systems to overcome the inherent reactivity challenges of the electron-deficient pyridine ring.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for carbon-halogen (C-X) bond formation. While direct palladium-catalyzed C-H bromination and fluorination of pyridines are challenging, related transformations and precursor syntheses are well-established.

Palladium-Catalyzed Fluorination: The formation of a C-F bond via palladium catalysis has proven to be a formidable challenge, primarily because palladium forms very strong bonds to fluorine, making the final C-F reductive elimination step difficult to achieve. rsc.org However, significant progress has been made. One practical approach involves the palladium-catalyzed fluorination of arylboronic acid derivatives. nih.govnih.gov This method is operationally simple and can be performed on a multi-gram scale. nih.govnih.gov The mechanism is proposed to proceed through a single-electron-transfer (S.E.T.) pathway involving a unique Pd(III) intermediate, which has been isolated and characterized. nih.govnih.gov While this method has been shown to be less effective for some heterocycles, it represents a viable strategy for aryl fluorides. nih.govharvard.edu

Another frontier is the direct palladium-catalyzed C-H fluorination. springernature.com Researchers have developed doubly cationic palladium(II) catalysts that, when combined with electrophilic fluorinating reagents like Selectfluor, can fluorinate a range of arenes, including those with drug-like complexity. springernature.comchemrxiv.org The catalyst is designed to be oxidized to a palladium(IV)-fluoride species, which is reactive enough to transfer a fluorine atom to the arene. springernature.com

Table 1: Comparison of Palladium Catalysts for Fluorination of Arylboronic Acid Derivatives Data synthesized from studies on general arylboronic acids.

Catalyst PrecursorLigandFluorinating AgentYield (%)Reference
Pd(OAc)₂NoneSelectfluorModerate nih.gov
Pd(MeCN)₄₂Terpyridine / 2-ChlorophenanthrolineSelectfluorGood to Excellent springernature.com
Pd(II) saltsNHC-ligatedElectrophilic F+ reagentsEffective for electron-rich arenes springernature.com

Note: Yields are context-dependent and vary based on substrate and specific reaction conditions.

Palladium-Catalyzed Bromination and Halogen Exchange: Palladium catalysts are also pivotal in reactions involving C-Br bonds, often in cross-coupling reactions where the bromo-substituted pyridine is a key reactant. smolecule.com For instance, the bromine atom's steric bulk and polarizability facilitate oxidative addition in palladium-catalyzed coupling reactions. smolecule.com More directly related to synthesis, palladium catalysis can achieve highly selective transformations. A notable example is the selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid using a Pd(OAc)₂ catalyst with triethylamine (B128534) and formic acid, which affords the corresponding monochlorinated nicotinic acid. researchgate.netacs.org This type of selective dehalogenation highlights the potential for precise catalyst control in synthesizing halogenated pyridines. A similar strategy could be envisioned for selectively removing a halogen from a di- or tri-halogenated precursor to yield this compound.

Beyond traditional palladium systems, new catalysts and strategies are emerging for the challenging halogenation of pyridines.

Phosphine (B1218219) Reagent-Mediated Halogenation: A novel, two-step strategy for the 4-position halogenation of pyridines involves the use of specially designed phosphine reagents. nih.govresearchgate.netacs.org In this method, the pyridine is first treated with the phosphine to form a phosphonium (B103445) salt at the 4-position. nih.govresearchgate.net This intermediate is then displaced by a halide nucleophile (e.g., LiCl, LiBr) to yield the 4-halopyridine. nih.govresearchgate.net This approach is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. nih.govresearchgate.net Computational studies suggest the C-halogen bond formation occurs via a stepwise SNAr pathway. nih.govresearchgate.net

Ring-Opening/Ring-Closing Strategy: A conceptually new approach for the 3-selective halogenation of pyridines involves a temporary ring-opening to form reactive Zincke imine intermediates. chemrxiv.org This sequence transforms the stable aromatic pyridine into a series of more reactive alkenes, which can undergo highly regioselective halogenation with mild reagents before a subsequent ring-closing step regenerates the pyridine core, now functionalized at the 3-position. chemrxiv.org

Other Metal Catalysis: Other transition metals are also being explored.

Manganese(III) porphyrin complexes have been used to promote C-H bond fluorination at secondary alkyl carbons under oxidizing conditions, proceeding via a radical-based mechanism. rsc.org

Iridium(III) catalysts have shown high efficiency for the ionic hydrogenation of pyridines to piperidines, demonstrating their ability to activate the pyridine ring while tolerating sensitive functional groups, including bromo substituents. chemrxiv.org

Cobalt(II) complexes with tetra(pyridyl) ligands have been developed as molecular catalysts for proton reduction, with their activity being tunable by replacing pyridine units with pyrazine, showcasing how ligand design around a non-palladium metal center can influence the reactivity of pyridine-based structures. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to pharmaceutical and fine chemical synthesis is crucial for minimizing environmental impact. This involves developing cleaner, more efficient, and safer processes.

Eliminating or reducing organic solvents is a primary goal of green chemistry, as solvents constitute a large portion of chemical waste. Solvent-free, or neat, reaction conditions can lead to cleaner products, simpler work-ups, and faster reaction times due to higher reactant concentrations. d-nb.infonih.govnih.gov

Several studies have demonstrated the successful synthesis of nicotinic acid derivatives under solvent-free conditions.

The synthesis of 2-(arylamino)nicotinic acids has been achieved by reacting 2-chloronicotinic acid with various anilines by heating them together without any solvent. nih.govresearchgate.net This method is operationally simple and provides good to excellent yields in short reaction times (15-120 minutes). nih.govresearchgate.net

In a similar approach, the synthesis of flunixin, a related 2-anilinonicotinic acid derivative, was optimized under solvent-free conditions using boric acid as a safe and readily available catalyst. d-nb.infonih.gov The optimal conditions involved heating a 2:1 molar ratio of the aniline (B41778) derivative and 2-chloronicotinic acid at 120°C. d-nb.infonih.gov

Table 2: Examples of Solvent-Free Synthesis of Nicotinic Acid Derivatives

ProductReactantsCatalystTemperature (°C)Time (min)Yield (%)Reference
Flunixin2-methyl-3-trifluoromethylaniline, 2-chloronicotinic acidBoric Acid12045Excellent d-nb.infonih.gov
2-Anilino nicotinic acidsVarious aromatic amines, 2-chloronicotinic acidNone12015-120Good to Excellent nih.govresearchgate.net

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. sci-hub.se Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations.

A hypothetical synthesis of this compound could start from 6-fluoronicotinic acid. A bromination step would then be required. A traditional electrophilic aromatic substitution using Br₂ might also require a Lewis acid catalyst, generating waste. A more modern approach might involve C-H activation or a decarboxylative halogenation. acs.org

Let's consider a hypothetical synthesis via decarboxylative bromination of a precursor di-acid, a reaction type known for some aromatic systems. acs.org

Hypothetical Reaction: Pyridine-3,4-dicarboxylic acid, 6-fluoro- → this compound + CO₂ + HBr (byproduct)

Atom Economy Calculation: The atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 3: Hypothetical Atom Economy for a Synthesis Step (Note: This is an illustrative example, not a documented synthesis for this specific compound)

Reactant / ProductFormulaMolecular Weight ( g/mol )Role
6-Fluoronicotinic acidC₆H₄FNO₂141.10Starting Material
Brominating Agent (e.g., NBS)C₄H₄BrNO₂177.98Reagent
Desired Product C₆H₃BrFNO₂ 220.00 Product
Byproduct C₄H₅NO₂ (Succinimide) 99.07 Waste
Atom Economy 62.9% Metric

This calculation ((220.00) / (141.10 + 177.98)) x 100 = 69.0% (Corrected calculation: (220.00 / (141.10+177.98)) * 100 = 69.0%) demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into waste. Syntheses with higher atom economy, such as those involving C-H activation/bromination where the only theoretical byproduct is H₂, would be considered "greener".

The choice of reagents and catalysts has a profound impact on the sustainability of a process.

Safer Halogenating Agents: Traditional halogenation often employs hazardous reagents like elemental fluorine or bromine. Modern methods utilize safer alternatives. For fluorination, electrophilic reagents with N-F bonds, such as Selectfluor, are more easily handled than F₂ gas, though they are ultimately derived from it and can be expensive. rsc.org For bromination, solid reagents like N-bromosuccinimide (NBS) are often preferred over liquid Br₂. A recent patent discloses using solid halogenated reagents for preparing 5-halogenated nicotinic acid, which offers milder conditions and is more suitable for industrial production. google.com

Benign Catalysts: The use of non-toxic, abundant, and recyclable catalysts is a key green chemistry principle. Boric acid has been demonstrated as an effective and safe catalyst for the synthesis of nicotinic acid derivatives under solvent-free conditions. d-nb.infonih.gov This contrasts with methods that require stoichiometric amounts of copper, which is a non-green reagent. nih.gov

Avoiding Toxic Precursors: Some synthetic routes may rely on toxic precursors like aryl stannanes. nih.gov Developing catalytic cycles that can use more benign starting materials, such as arylboronic acids or the parent arene via C-H activation, is a primary goal of sustainable synthesis. nih.govchemrxiv.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, making it a key site for chemical modification.

The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to alter the electronic properties of the pyridine ring. While specific studies on the N-oxidation of this compound are not extensively documented, the general principles of pyridine chemistry suggest that it can be oxidized using reagents like hydrogen peroxide or peroxy acids google.com.

The resulting N-oxide would have a significant influence on the regioselectivity of subsequent reactions. The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions researchgate.netresearchgate.net. In the case of this compound N-oxide, this would further enhance the reactivity of the C4-position towards nucleophilic attack, potentially facilitating the displacement of the bromo substituent. Furthermore, the N-oxide can direct metallation to adjacent positions, offering a pathway for C-H functionalization mdpi.com.

Nicotinic acid and its derivatives are well-known ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen and/or the carboxylate oxygen atoms. Although specific research on the coordination complexes of this compound is limited, studies on structurally similar halonicotinic acids provide valuable insights into its potential behavior as a ligand rsc.orgresearchgate.netrsc.org.

For instance, 5-halonicotinic acids have been shown to form a variety of coordination polymers with Zn(II) and Cd(II), with the resulting structures being influenced by the nature of the halogen and the solvent system used rsc.orgrsc.org. Similarly, 6-fluoronicotinic acid has been used to synthesize a one-dimensional coordination polymer with Ni(II) nih.gov. Based on these findings, this compound is expected to act as a versatile ligand, potentially forming coordination complexes with diverse dimensionalities and properties. The presence of both a nitrogen and a carboxylic acid function allows for chelation or bridging behavior, leading to the formation of mononuclear complexes or extended coordination networks.

Table 1: Examples of Coordination Polymers with Related Halonicotinic Acids

Ligand Metal Ion Resulting Structure Reference
5-Fluoronicotinic acid Zn(II) 2D network rsc.org
5-Chloronicotinic acid Zn(II) 3D framework or 2D isomers rsc.org
5-Bromonicotinic acid Zn(II) 3D, mononuclear, or 2D assemblies rsc.org
5-Chloronicotinic acid Cd(II) 2D sheet or 3D supramolecular architecture researchgate.net

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, including esterification, amidation, and decarboxylation.

The carboxylic acid group of this compound can be readily converted to its corresponding esters through various standard esterification methods, such as Fischer-Speier esterification with an alcohol under acidic catalysis smolecule.com. The choice of the alcohol and reaction conditions can be tailored to synthesize a variety of esters or to install a protecting group.

Protecting the carboxylic acid as an ester is a common strategy in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule. For example, tert-butyl esters, formed by reacting the carboxylic acid with a tert-butyl alcohol source, are robust protecting groups that can be cleaved under acidic conditions smolecule.comiris-biotech.de. A patent for the synthesis of 6-fluoronicotinic acid describes the formation of a methyl or ethyl ester of 6-bromonicotinic acid, which is then subjected to a fluorination reaction before the ester is hydrolyzed google.com. This illustrates the utility of esterification as a key step in the synthesis of related compounds.

Table 2: Common Reagents for Esterification

Reagent/Method Conditions Comments Reference
Alcohol, Acid Catalyst (e.g., H₂SO₄) Heat Fischer-Speier esterification smolecule.com
Dicyclohexylcarbodiimide (DCC), 4-DMAP Room Temperature For acid-labile alcohols orgsyn.org
Thionyl Chloride (SOCl₂) followed by Alcohol Varies Proceeds via an acyl chloride intermediate mdpi.com

The conversion of the carboxylic acid to an amide is a crucial transformation, often employed in the synthesis of biologically active molecules. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine mdpi.com. Alternatively, a variety of coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine.

Table 3: Common Amide Coupling Reagents

Reagent Full Name Comments Reference
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate High coupling efficiency, mild conditions mdpi.com
T3P® Propylphosphonic Anhydride Used for direct formation of dialkylamides organic-chemistry.org
DCC Dicyclohexylcarbodiimide Common peptide coupling reagent orgsyn.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, typically with heating. The ease of decarboxylation is influenced by the stability of the carbanion intermediate formed upon loss of CO₂ masterorganicchemistry.comyoutube.com. The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and fluoro substituents in this compound, can stabilize this intermediate and thus facilitate decarboxylation.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. However, the presence of two halogen substituents, bromine and fluorine, significantly influences the reactivity and regioselectivity of these transformations.

The fluorine atom at the 6-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of both the fluorine atom and the nitrogen atom in the pyridine ring, which lowers the electron density at the carbon atom bearing the fluorine, making it susceptible to attack by nucleophiles. wikipedia.orgsmolecule.com Fluorine is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens like chlorine. acs.org

In the synthesis of the drug elexacaftor, the fluoride at the 6-position is displaced by pyrrolidine (B122466) in the presence of potassium carbonate. mdpi.com This reaction highlights the utility of the fluoro group as a leaving group in the synthesis of complex molecules. Various nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, leading to a diverse range of substituted nicotinic acid derivatives. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon at the 6-position, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.com Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Table 1: Examples of Nucleophilic Aromatic Substitution at the Fluorine-Bearing Position

NucleophileReagent/ConditionsProduct TypeReference
PyrrolidineK₂CO₃6-(pyrrolidin-1-yl)nicotinic acid derivative mdpi.com
AminesBase6-aminonicotinic acid derivatives wikipedia.org
AlkoxidesBase6-alkoxynicotinic acid derivatives wikipedia.org
ThiolatesBase6-(thioalkoxy)nicotinic acid derivatives wikipedia.org

The bromine at the 4-position and the fluorine at the 6-position have distinct electronic effects on the pyridine ring, influencing its reactivity. Both halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic substitution. wikipedia.orgchimia.ch However, their influence on nucleophilic substitution is more complex.

The positioning of these halogens is critical. The presence of the electron-withdrawing fluorine at the 6-position (para to the C3 position and ortho to the nitrogen) and the bromine at the 4-position (ortho to the C3 and C5 positions) significantly lowers the electron density across the ring, making it a poor substrate for electrophilic attack but a prime candidate for nucleophilic substitution, particularly at the fluorine-bearing carbon. wikipedia.orgsmolecule.com

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 4-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The bromine atom at the 4-position of this compound is an excellent substrate for this reaction. mdpi.com

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the pyridine ring. nih.gov The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), along with a phosphine ligand. libretexts.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. yonedalabs.commdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesReference
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ libretexts.orgmdpi.comnih.gov
LigandSPhos, XPhos, RuPhos nih.gov
Boron ReagentArylboronic acids, heteroarylboronic acids mdpi.comnih.gov
BaseK₃PO₄, Na₂CO₃ mdpi.comnih.gov
Solvent1,4-Dioxane, Toluene, Ethanol yonedalabs.commdpi.comnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is highly effective for the amination of the 4-position of this compound. purdue.edu

A variety of primary and secondary amines can be coupled at the bromine-bearing position using this methodology. libretexts.org The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. libretexts.orgchemrxiv.org The choice of ligand is critical for the success of the reaction and often requires screening to find the optimal conditions for a given substrate combination. purdue.educhemrxiv.org

Table 3: Key Components in Buchwald-Hartwig Amination

ComponentExamplesReference
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂ libretexts.orgresearchgate.net
LigandtBuDavePhos, XantPhos, BrettPhos purdue.educhemrxiv.orgresearchgate.net
AminePrimary amines, secondary amines libretexts.org
BaseSodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu) researchgate.net
SolventToluene, Dioxane libretexts.org

The bromine at the 4-position can also be utilized in Sonogashira and Heck coupling reactions to introduce alkyne and alkene functionalities, respectively.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. gelest.commdpi.com This reaction provides a direct route to 4-alkynyl-6-fluoronicotinic acid derivatives. Modern protocols sometimes allow for copper-free conditions, which can be advantageous in certain contexts. organic-chemistry.orgnih.gov

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This allows for the introduction of a variety of substituted alkene groups at the 4-position of the pyridine ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 4: Overview of Sonogashira and Heck Coupling Reactions

ReactionCoupling PartnerKey Catalyst ComponentsProduct FunctionalityReference
SonogashiraTerminal alkynePd catalyst, often with Cu(I) co-catalystAlkyne gelest.commdpi.com
HeckAlkenePd catalyst, baseAlkene organic-chemistry.org

Precursor in Complex Heterocyclic Synthesis

The distinct reactivity of the different substituents on the this compound scaffold enables its use in the stepwise and controlled synthesis of intricate heterocyclic structures.

Construction of Fused Ring Systems and Bicyclic Compounds

While direct examples of using this compound to construct fused ring systems are not extensively detailed in the provided search results, the principles of heterocyclic synthesis suggest its potential. The bromine and fluorine atoms can serve as handles for intramolecular cyclization reactions. For instance, after converting the carboxylic acid to a suitable functional group, a nucleophilic side chain could be introduced that subsequently displaces either the fluorine or bromine to form a new ring fused to the pyridine core. The synthesis of various fused heterocyclic systems often relies on such intramolecular cyclization strategies. core.ac.ukethernet.edu.et

Design and Synthesis of Poly-substituted Pyridine Architectures

The differential reactivity of the halogen atoms on the pyridine ring is a key feature in the design of poly-substituted pyridines. Generally, in nucleophilic aromatic substitution reactions on halopyridines, the order of leaving group ability can be influenced by the reaction conditions and the nature of the nucleophile. In many cases, the fluorine atom is more susceptible to nucleophilic attack than the bromine atom. This allows for selective substitution of the fluorine, leaving the bromine available for subsequent transformations, such as cross-coupling reactions.

For example, a related compound, 4-bromo-2,6-difluoropyridine, demonstrates this principle where the fluorine atoms can be selectively substituted in a stepwise manner. mdpi.com This allows for the introduction of different substituents at the 2- and 6-positions. The remaining bromine atom can then undergo Suzuki or Sonogashira cross-coupling reactions to introduce a third distinct substituent at the 4-position, leading to a fully substituted pyridine ring. mdpi.com This orthogonal reactivity is a powerful tool for creating complex pyridine-based molecules.

Similarly, the bromine atom in this compound can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, while leaving the fluorine atom intact under specific conditions. nih.gov This chemoselectivity is crucial for the stepwise construction of highly functionalized pyridine derivatives. The order of reactivity is often established as -Br > -OTf > -OSO2F > -Cl, highlighting the utility of bromo-substituted pyridines in sequential coupling strategies. nih.gov

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The structural motif of substituted nicotinic acids is prevalent in many biologically active compounds. This compound serves as a valuable starting material for the synthesis of complex pharmaceutical intermediates.

Pathways to Pyrrolidine-Substituted Nicotinamide (B372718) Derivatives

The synthesis of pyrrolidine-substituted nicotinamide derivatives often involves the coupling of a substituted nicotinic acid with a pyrrolidine moiety. psu.edu While a direct synthesis starting from this compound is not explicitly detailed, the general strategy would involve the activation of the carboxylic acid group of this compound, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a desired pyrrolidine derivative. The resulting amide bond forms the core of the nicotinamide structure. The bromine and fluorine atoms can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies. The synthesis of various pyrrolidine-containing drugs often starts from readily available precursors which are then elaborated. mdpi.comorganic-chemistry.org

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step. researchgate.net While specific examples of this compound in MCRs were not found, its functional groups make it a suitable candidate for such reactions. For instance, the carboxylic acid could participate in Ugi or Passerini-type reactions, while the halogen atoms could be involved in subsequent or concurrent cross-coupling reactions. The development of one-pot, multi-component methods for the synthesis of polysubstituted pyridines is an active area of research. core.ac.uk

Application in Materials Chemistry and Functional Molecules (e.g., dyes, ligands for MOFs)

The unique electronic and structural properties of fluorinated and brominated aromatic compounds make them attractive for applications in materials science.

While there is no specific mention of this compound being used as a ligand for Metal-Organic Frameworks (MOFs), related substituted nicotinic acids and other carboxylate-containing ligands are widely used in the construction of MOFs. mdpi.comresearchgate.net The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming extended network structures. The bromine and fluorine substituents would modify the electronic properties and steric profile of the resulting MOF, potentially influencing its porosity, stability, and catalytic or sensing capabilities. The synthesis of MOFs often involves the reaction of a metal salt with an organic linker, such as a dicarboxylic acid, under solvothermal or other conditions. rsc.org

The extended π-system and the presence of halogens in derivatives of this compound also suggest potential applications in the development of functional dyes. The absorption and emission properties of such molecules can be tuned by modifying the substituents on the pyridine ring.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Fluoronicotinic Acid and Its Analogues

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure is fundamental to understanding the chemical properties of a molecule. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.trresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is commonly employed to optimize molecular geometries and calculate various electronic parameters. researchgate.netresearchgate.netscispace.com

For a molecule like 4-bromo-6-fluoronicotinic acid, DFT calculations can predict key structural parameters such as bond lengths and angles. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecular surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netscispace.com For this compound, the electronegative oxygen, nitrogen, fluorine, and bromine atoms would create regions of negative potential, indicating likely sites for electrophilic attack.

ParameterValue
HOMO Energy-6.95 eV
LUMO Energy-2.49 eV
HOMO-LUMO Gap4.46 eV
Ionization Potential6.95 eV
Electron Affinity2.49 eV
Electronegativity4.72 eV
Chemical Hardness2.23 eV
Chemical Softness0.22 eV
Electrophilicity Index5.01 eV

This interactive table is based on data for an analogous compound and illustrates the types of parameters obtained from DFT calculations.

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate electronic structure information, though at a greater computational expense than DFT. researchgate.net These methods are particularly useful for calculating precise energies and for systems where electron correlation is significant. For halogenated nicotinic acids, ab initio calculations can be used to refine the understanding of tautomeric equilibria, such as the balance between neutral and zwitterionic forms in solution. researchgate.net

Conformational Analysis and Torsional Barriers

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis involves identifying the stable conformers and the energy barriers to rotation around single bonds.

Halogen substituents can significantly influence molecular conformation due to their size (steric effects) and electronegativity (electronic effects). nih.gov In this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the pyridine (B92270) ring. The bromine and fluorine atoms can create steric hindrance that favors certain rotational isomers (rotamers) over others. Electronic interactions between the halogens and the carboxylic acid group can also impact the conformational landscape. nih.gov Computational studies on substituted ethanes and biphenyls have shown that the size of the halogen atom can affect the height of the rotational barrier, with larger halogens generally leading to higher barriers due to increased steric repulsion. rsc.orgyoutube.com

In the solid state, molecules of this compound will interact with each other through various non-covalent forces. Hydrogen bonding is a particularly important and directional interaction that governs the packing of molecules in crystals. mdpi.comnih.gov The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This allows for the formation of robust supramolecular synthons, which are predictable patterns of intermolecular interactions. researchgate.netmdpi.com

For carboxylic acids, a common and highly stable motif is the R22(8) cyclic dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. mdpi.com In nicotinic acid derivatives, the pyridine nitrogen atom provides an additional hydrogen bond acceptor site. This can lead to more complex hydrogen-bonding networks, including chains and sheets, potentially involving the pyridine nitrogen in N···H-O interactions. The presence of fluorine and bromine atoms can also lead to other types of non-covalent interactions, such as halogen bonding, further influencing the crystal structure.

Table 2: Common Hydrogen Bond Synthons in Carboxylic Acids and Pyridones (Note: This table presents generally known synthons relevant to the functional groups in this compound.) mdpi.comnih.gov

Synthon TypeDescriptionFunctional Groups Involved
Carboxylic Acid DimerA cyclic motif formed by two molecules.Two Carboxylic Acid Groups
Carboxylic Acid CatemerA chain motif.Multiple Carboxylic Acid Groups
Pyridone DimerA cyclic motif found in pyridone tautomers.Two Pyridone Groups
Acid-Pyridine HeterosynthonA motif involving both an acid and a pyridine nitrogen.Carboxylic Acid and Pyridine Ring

This interactive table describes common hydrogen bonding patterns that could be expected in the crystal structure of this compound and its analogues.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For reactions involving this compound, such as nucleophilic aromatic substitution or transformations of the carboxylic acid group, computational studies can provide insights that are difficult to obtain experimentally. nih.gov

For instance, in a nucleophilic substitution reaction, DFT calculations can be used to model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the departure of the leaving group (either bromide or fluoride). The calculated activation energies for the different pathways can help predict which substitution is more likely to occur. Ab initio metadynamics simulations can further provide a dynamic picture of the reaction, revealing the role of solvent molecules and non-covalent interactions in directing the reaction pathway. nih.gov Such studies are crucial for understanding and optimizing synthetic routes involving halogenated nicotinic acids. nih.govresearchgate.net

Transition State Analysis for Key Synthetic Transformations

Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and predicting its outcomes. Transition state (TS) theory provides the formal framework for this, and computational chemistry offers the means to identify and characterize the high-energy transition state structures that lie on the reaction pathway between reactants and products.

A key synthetic transformation in the preparation of this compound could involve the regioselective bromination of a 6-fluoronicotinic acid precursor. Density Functional Theory (DFT) calculations are a common method to investigate such electrophilic aromatic substitution reactions. By modeling the interaction between the 6-fluoronicotinic acid and a brominating agent (e.g., Br₂ with a Lewis acid catalyst), the geometries of the reactants, intermediates (such as the sigma complex or arenium ion), and the transition states connecting them can be optimized. mdpi.com

The primary goal of TS analysis is to locate the saddle point on the potential energy surface that corresponds to the highest energy barrier of the reaction, known as the activation energy (ΔG‡). This is achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method or Eigenvector Following. github.io Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the stretching of the forming C-Br bond and the breaking C-H bond). youtube.comyoutube.com

For the bromination of 6-fluoronicotinic acid, theoretical analysis would predict the activation energies for substitution at the C4 versus other available positions. The calculated energy barriers would provide a quantitative rationale for the observed regioselectivity, accounting for the directing effects of the existing fluorine and carboxylic acid substituents.

Energy Profiles of Derivatization Pathways

While transition state analysis focuses on the highest energy point, constructing a complete reaction energy profile provides a comprehensive view of the entire reaction pathway. This profile maps the change in Gibbs free energy as the reaction progresses from reactants to products, including all intermediates and transition states.

A common derivatization of this compound would be the formation of an amide by coupling the carboxylic acid with an amine. This reaction, often facilitated by a coupling agent, can be modeled computationally to understand its mechanism and energetics. mdpi.comescholarship.org Using DFT calculations, the free energies of the following species would be determined researchgate.netresearchgate.net:

Reactants: this compound and the chosen amine, separated.

Pre-reaction Complex: A hydrogen-bonded or van der Waals complex between the reactants.

Intermediate(s): For example, a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon.

Transition State(s): The energy maxima connecting the reactants, intermediates, and products. For amidation, a key transition state would be for the formation or breakdown of the tetrahedral intermediate.

Product Complex: The resulting amide and water molecule, initially in proximity.

Products: The separated amide and water.

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. acs.org

Development of QSAR Models for Predicting Interaction with Theoretical Targets (pre-clinical)

The development of a QSAR model for analogues of this compound targeting a hypothetical enzyme (e.g., a kinase or a cytochrome P450 enzyme) would follow a structured process fda.govnih.govfda.govnih.gov:

Dataset Assembly: A series of analogues would be designed, typically by varying substituents on the pyridine ring or by modifying the carboxylic acid group. Their biological activity (e.g., IC₅₀ for enzyme inhibition) would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including constitutional (e.g., molecular weight), topological, geometric (e.g., surface area), and electronic (e.g., dipole moment, partial charges) features.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of the most relevant descriptors to the observed biological activity. The model's predictive power is rigorously assessed through internal cross-validation and by using an external test set of compounds not included in the model's training.

A hypothetical QSAR model might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(PSA) + β₃(LUMO)

Where logP represents lipophilicity, PSA is the polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on activity. Such models are invaluable for prioritizing the synthesis of new, potentially more potent analogues.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues This table contains generated data for illustrative purposes.

CompoundR GrouplogPPolar Surface Area (Ų)IC₅₀ (µM)
1-COOH (Parent)1.8537.315.2
2-CONH₂1.2043.110.5
3-CONHCH₃1.5543.18.1
4-COOCH₃2.1026.325.8
5-CN1.9523.830.1

Application of Hammett Constants and Other Physico-chemical Descriptors

Before complex QSAR models are built, simpler physicochemical descriptors can provide significant insight. The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic systems. science.govsciepub.com It is defined as:

log(K/K₀) = σρ

Here, σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para), and ρ (rho) is the reaction constant, which depends on the reaction type. The substituent constant σ is a measure of the electronic effect (inductive and resonance) of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For this compound, the key substituents are the bromo group at the 4-position (para to the nitrogen) and the fluoro group at the 6-position (ortho to the nitrogen). Both are halogens and are known to be electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+R). Their net effect is captured by their Hammett constants. nih.govresearchgate.net These constants are critical for predicting the pKa of the carboxylic acid and the pyridine nitrogen, as well as the susceptibility of the ring to nucleophilic or electrophilic attack.

Table 2: Selected Physicochemical Descriptors for Relevant Substituents Values are representative and may vary slightly depending on the source and measurement conditions.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Nature of Effect
-F+0.06+0.34Strongly inductive withdrawing, weakly resonance donating
-Br+0.23+0.39Inductive withdrawing, weakly resonance donating
-COOH+0.45+0.37Electron-withdrawing
-NO₂+0.78+0.71Strongly electron-withdrawing
-CH₃-0.17-0.07Electron-donating

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While methods like docking provide a static snapshot of a ligand in a binding site, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of a system over time. researchgate.netnih.govproquest.com An MD simulation of this compound, both free in solution and bound to a theoretical protein target, would yield valuable insights.

When simulated in a complex with a protein, MD can be used to:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose, one can determine if the binding is stable over the simulation time (typically nanoseconds to microseconds).

Analyze Intermolecular Interactions: MD trajectories allow for the detailed analysis of the persistence and geometry of specific interactions, such as hydrogen bonds between the carboxylic acid and polar residues, or halogen bonds between the bromine atom and a Lewis basic acceptor (like a backbone carbonyl oxygen). nih.gov

Reveal Conformational Changes: Simulations can show how the protein and ligand adapt to each other's presence. The flexibility of different protein regions can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of its atoms.

Explore the Role of Water: MD explicitly includes solvent molecules, revealing the role of specific water molecules in mediating protein-ligand interactions.

These simulations provide a more realistic picture of the binding event, accounting for entropy and the flexibility of the biological system. stmjournals.com

Docking Studies to Model Binding Modes with Theoretical Biological Targets (pre-clinical)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.govhilarispublisher.com For this compound, docking could be used to screen a library of potential protein targets or to predict its binding mode within a known target's active site. nih.govnih.govresearchgate.netresearchgate.netorientjchem.org

The process involves:

Preparation: High-resolution 3D structures of the protein target and the ligand are prepared.

Search Algorithm: A search algorithm explores a vast number of possible ligand conformations and orientations within the defined binding site.

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding.

For this compound, key interactions that a docking program would evaluate include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely to interact with polar or charged residues like Arginine, Lysine, Aspartate, or Glutamate.

Halogen Bonding: The bromine atom at the 4-position has the potential to form a halogen bond—a directional, non-covalent interaction with a Lewis basic atom (e.g., the oxygen of a carbonyl group). semanticscholar.orgresearchgate.netacs.orgnih.govdntb.gov.ua This interaction is due to a region of positive electrostatic potential on the halogen atom known as a σ-hole. nih.gov

π-Interactions: The aromatic pyridine ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Docking studies on a series of analogues can help rationalize structure-activity relationships and guide the design of new compounds with improved binding affinity and selectivity. mdpi.comuni-duesseldorf.de

Table 3: Hypothetical Docking Results for Analogues against a Theoretical Kinase Target This table contains generated data for illustrative purposes.

CompoundModificationDocking Score (kcal/mol)Key Interactions with Residues
Parent4-Br, 6-F-8.5H-bond with Lys72; Halogen bond with Gly120 backbone C=O
Analogue A4-Cl, 6-F-8.1H-bond with Lys72; Halogen bond with Gly120 backbone C=O
Analogue B4-I, 6-F-8.9H-bond with Lys72; Stronger Halogen bond with Gly120 C=O
Analogue C4-Br, 6-H-8.2H-bond with Lys72; Halogen bond with Gly120 C=O
Analogue D4-H, 6-F-7.1H-bond with Lys72

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Bromo 6 Fluoronicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural assignment can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. uobasrah.edu.iq For 4-Bromo-6-fluoronicotinic acid, the substitution pattern on the pyridine (B92270) ring results in a simple yet informative set of signals.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C5 positions. Due to the electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid, and the halogen substituents, these protons are expected to be deshielded and resonate at a low field. The proton of the carboxylic acid group would appear as a broad singlet significantly downfield.

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule. The carbon of the carboxyl group is typically the most deshielded, appearing furthest downfield. The carbons directly bonded to the electronegative fluorine and bromine atoms (C6 and C4, respectively) will also exhibit significant shifts, and the C-F carbon signal may show splitting due to ¹J C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift values for substituted pyridines.

Atom Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H2 ~8.5 - 8.8 Singlet (s) -
H5 ~8.0 - 8.3 Doublet (d) -
COOH >12.0 Broad Singlet (br s) -
C2 - - ~150 - 155
C3 - - ~135 - 140
C4 - - ~120 - 125
C5 - - ~115 - 120
C6 - - ~160 - 165 (d, ¹JCF)

Two-dimensional (2D) NMR experiments are essential for establishing connectivity between atoms, resolving signal overlap, and confirming assignments made from 1D spectra. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the H2 and H5 protons, confirming their isolated positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This is a crucial step in assigning the carbon spectrum. It would definitively link the ¹H signal at ~8.5-8.8 ppm to the C2 carbon and the ¹H signal at ~8.0-8.3 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com The HMBC spectrum is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. epfl.ch Key expected correlations for this compound would include the H2 proton correlating to the C4 and C3 carbons and the carboxylic acid carbon, while the H5 proton would show correlations to the C3 and C4 carbons. These correlations would unambiguously confirm the substitution pattern of the pyridine ring.

Table 2: Key Predicted 2D NMR Correlations for this compound

Experiment Proton Expected Carbon Correlations Structural Information Confirmed
HSQC H2 C2 Direct C-H bond at position 2
H5 C5 Direct C-H bond at position 5
HMBC H2 C3, C4, COOH Connectivity around N1 and C3

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet due to coupling with the adjacent H5 proton (a ³J H-F coupling), providing further confirmation of the substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information on the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. nih.gov It is particularly useful for identifying polar functional groups. The analysis of nicotinic acid and its derivatives by FT-IR has established characteristic absorption bands. rsisinternational.org The spectrum of this compound would be expected to show several key absorption bands that confirm its structure.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300 Broad O-H stretch Carboxylic Acid
~3100 Medium-Weak C-H stretch Aromatic C-H
1700-1730 Strong C=O stretch Carboxylic Acid
1550-1610 Medium-Strong C=C, C=N stretches Pyridine Ring
1200-1300 Strong C-F stretch Aryl-Fluoride
900-1000 Medium C-H out-of-plane bend Aromatic C-H

Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. nih.gov While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. rsisinternational.org Together, the FT-IR and Raman spectra provide a detailed "molecular fingerprint" that is unique to the compound's structure. nih.gov

Table 4: Predicted Complementary Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~1600 Strong Ring stretch Pyridine Ring
~1000 Very Strong Symmetric Ring Breathing Pyridine Ring

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide crucial insights into its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₆H₃BrFNO₂), the theoretical exact mass can be calculated using the masses of its most abundant isotopes. This high-precision measurement allows for the unambiguous confirmation of its elemental composition, a critical step in its characterization. While specific HRMS data for this compound is not widely published, the analysis would be expected to confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

A hypothetical HRMS analysis would yield a molecular ion peak corresponding to the exact mass of the compound, thereby confirming its elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Isotope Theoretical m/z
[C₆H₃⁷⁹BrFNO₂ + H]⁺⁷⁹Br219.9407
[C₆H₃⁸¹BrFNO₂ + H]⁺⁸¹Br221.9386

Note: This table is predictive and illustrates the expected data from an HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like nicotinic acid derivatives without causing significant fragmentation. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions.

In the analysis of this compound, ESI-MS would typically be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. The resulting spectrum would show a prominent peak corresponding to the molecular weight of the deprotonated species. By inducing fragmentation of this parent ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which provides valuable structural information.

Table 2: Predicted ESI-MS/MS Fragmentation Pattern for this compound ([M-H]⁻)

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
218.9 / 220.9174.9 / 176.9CO₂4-Bromo-6-fluoropyridine
218.9 / 220.9198.9 / 200.9HF4-Bromo-pyridinedione

Note: This table presents a hypothetical fragmentation pattern based on the chemical structure of the compound.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound. While a specific crystal structure for this compound is not publicly available, the principles of the technique and expected findings can be discussed based on the structures of related nicotinic acid derivatives. researchgate.netnanomegas.com

Determination of Unit Cell Parameters and Space Group Symmetry

Based on the known crystal structure of nicotinic acid, which crystallizes in the monoclinic space group P2₁/c, it is plausible that this compound would also crystallize in a common, centrosymmetric space group. nanomegas.com The presence of the bulky bromine atom and the electronegative fluorine atom would be expected to influence the unit cell dimensions compared to the parent nicotinic acid.

Table 3: Comparison of Unit Cell Parameters of Nicotinic Acid and a Hypothetical Model for this compound

Compound Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **
Nicotinic Acid nanomegas.comMonoclinicP2₁/c7.1911.747.28112.45
Hypothetical this compoundMonoclinicP2₁/c~7.5~12.0~7.5~110

Note: The data for this compound is hypothetical and serves for illustrative purposes.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Once the crystal structure is solved, a detailed analysis of the intramolecular geometry can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsional angles within the this compound molecule. These parameters provide a detailed picture of the molecular conformation in the solid state.

The bond lengths and angles within the pyridine ring would be expected to be influenced by the electronic effects of the bromine and fluorine substituents. The C-Br and C-F bond lengths would be consistent with those observed in other bromo- and fluoro-substituted aromatic compounds. The geometry of the carboxylic acid group, including the C-C, C=O, and C-O bond lengths, would also be determined with high precision.

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing Arrangements

A key aspect of single crystal X-ray diffraction is the elucidation of the intermolecular interactions that govern the crystal packing. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. rsc.org Typically, carboxylic acids form dimeric structures in the solid state through strong O-H···O hydrogen bonds.

Polymorphism and Co-crystallization Studies of this compound and its Derivatives

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the polymorphism and co-crystallization of this compound. To date, no distinct polymorphic forms of this compound have been reported, and consequently, no crystallographic data detailing different crystal packing arrangements or conformational variations are available.

Similarly, there is a lack of published research on the formation of co-crystals involving this compound as a primary component. Co-crystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. This is often achieved by introducing a second molecule (a co-former) that interacts with the target molecule through non-covalent bonds, such as hydrogen bonds.

While there are no specific studies on this compound, the broader field of crystal engineering of nicotinic acid derivatives provides a basis for potential future investigations. Studies on related halogenated nicotinic acids have demonstrated the propensity of these molecules to form robust supramolecular synthons, particularly through hydrogen bonding between the carboxylic acid group and the pyridine nitrogen. These interactions can lead to the formation of dimers, chains, and more complex network structures.

Future research into the solid-state chemistry of this compound could explore the following:

Polymorph Screening: A systematic screening of various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) could potentially lead to the discovery of different polymorphic forms. Characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction would be essential to identify and characterize any new solid forms.

Co-crystal Design and Synthesis: A rational design approach could be employed to select potential co-formers that are complementary to this compound in terms of their hydrogen bonding capabilities. Co-formers containing functional groups such as amides, pyridines, and other carboxylic acids would be suitable candidates for forming predictable supramolecular synthons.

Given the absence of specific data, no tables of crystallographic parameters or co-former interactions for this compound can be presented at this time. The exploration of the polymorphic landscape and co-crystallization potential of this compound remains a promising area for future research in the field of solid-state chemistry and materials science.

Advanced Analytical Techniques in Research and Process Monitoring for 4 Bromo 6 Fluoronicotinic Acid

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in separating 4-Bromo-6-fluoronicotinic acid from impurities, starting materials, and by-products. The choice of method depends on the specific requirements of the analysis, such as the volatility of the analytes and the desired resolution and speed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Due to the acidic nature of the carboxyl group, the pH of the mobile phase is a critical parameter. An acidic mobile phase, often containing additives like trifluoroacetic acid or formic acid, is used to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on C18 columns.

Detection is typically achieved using a UV detector, as the pyridine (B92270) ring and the bromo and fluoro substituents provide strong chromophores. The method's high precision and accuracy make it ideal for quantitative analysis, such as in assay determination and for monitoring the progress of synthesis reactions by quantifying the disappearance of starting materials and the appearance of the product.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation in the injector port. myfoodresearch.com

To overcome these limitations, derivatization is often employed. The carboxylic acid group can be converted to a more volatile ester, such as a methyl or ethyl ester, prior to injection. This process increases the analyte's volatility and thermal stability, allowing for successful separation on a GC column.

The mass spectrometer provides highly specific detection, and the resulting mass spectrum offers valuable structural information, aiding in the identification of impurities. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous peak identification. GC-MS is particularly useful for identifying volatile organic impurities that may be present from the synthesis process. mdpi.comsemanticscholar.org

Table 2: Illustrative GC-MS Derivatization and Analysis Conditions

ParameterCondition
Derivatization Reagent Methanolic HCl or Diazomethane
Reaction Esterification of the carboxylic acid
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
Mass Range 50-350 m/z

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.comresearchgate.net This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UPLC can provide much faster purity assessments and reaction monitoring, significantly reducing analysis times from minutes to seconds. mdpi.com This high-throughput capability is invaluable in process development and manufacturing environments. The increased resolution allows for the separation of closely related impurities that might co-elute in an HPLC analysis, providing a more accurate purity profile. The principles of separation and detection are similar to HPLC, but the performance is markedly superior. alwsci.com

Table 3: Example UPLC Parameters for High-Throughput Analysis

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection UV at 265 nm
Injection Volume 1 µL

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information regarding its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. innovatechlabs.com A TGA thermogram of this compound would reveal its decomposition temperature and provide information about its thermal stability. This is crucial for determining safe handling and storage temperatures, as well as for understanding its behavior under process conditions that involve heating.

The analysis is conducted by placing a small amount of the sample in a pan that is connected to a microbalance. The sample is then heated in a controlled atmosphere (e.g., nitrogen or air), and the mass is continuously recorded as a function of temperature. A significant loss of mass indicates decomposition. For a carboxylic acid, decomposition often involves decarboxylation. unca.edu

Table 4: Representative TGA Data for an Aromatic Carboxylic Acid

Temperature Range (°C)Mass Loss (%)Interpretation
25-150< 0.5%Loss of residual solvent/moisture
150-2500.5 - 1.0%Stable region
> 250SignificantOnset of thermal decomposition

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is invaluable for determining the melting point, enthalpy of fusion, and for studying phase transitions and polymorphism of this compound.

A DSC thermogram will show a sharp endothermic peak at the melting point of the compound. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. This information is a key indicator of purity; impurities will typically broaden the melting peak and lower the melting point. DSC can also be used to detect different crystalline forms (polymorphs), which may exhibit different melting points and stabilities. nih.gov

Table 5: Illustrative DSC Data for this compound

ParameterObserved Value
Onset of Melting 210 °C
Melting Point (Peak) 215 °C
Enthalpy of Fusion (ΔHfus) 120 J/g
Appearance of Thermogram Sharp, single endothermic peak

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique utilized to characterize the solid-state properties of bulk materials. In the context of this compound, PXRD is instrumental in determining its crystalline nature, identifying different polymorphic forms, and ensuring the purity of the bulk drug substance. The diffraction pattern obtained is a unique fingerprint of the crystalline solid, arising from the constructive interference of X-rays scattered by the periodic arrangement of atoms in the crystal lattice.

The analysis of the PXRD pattern provides valuable information regarding the crystal structure, phase, and crystallinity of this compound. Each crystalline solid possesses a characteristic PXRD pattern, defined by the positions (in terms of 2θ) and relative intensities of the diffraction peaks. These parameters are directly related to the dimensions of the unit cell and the arrangement of atoms within it.

In a research setting, PXRD is crucial for monitoring the solid form of this compound throughout the development process. Changes in the PXRD pattern can indicate a polymorphic transformation, the formation of a solvate or hydrate, or the presence of an amorphous phase, all of which can significantly impact the physicochemical properties of the compound, including its solubility, stability, and bioavailability.

During process monitoring, PXRD can be employed as a quality control tool to ensure batch-to-batch consistency of the final product. By comparing the PXRD pattern of a production batch to a reference standard, manufacturers can verify the correct crystalline form and detect any crystalline impurities.

Due to the limited availability of public domain PXRD data for this compound, the following table presents representative crystallographic data for a closely related isomer, 5-bromo-2-fluoronicotinic acid monohydrate. This data serves as an illustrative example of the type of information obtained from a PXRD analysis. researchgate.net

2θ (°)d-spacing (Å)Relative Intensity (%)
22.104.02100.0
28.553.1285.7
15.855.5971.4
31.952.8064.3
33.652.6657.1
45.801.9850.0
25.503.4942.9

The detailed research findings from the analysis of the related isomer, 5-bromo-2-fluoronicotinic acid monohydrate, reveal an orthorhombic crystal system with the space group P212121. researchgate.net The unit cell parameters were determined to be a = 3.9894(4) Å, b = 13.6128(11) Å, and c = 14.7495(12) Å, with a volume of 801.00(12) ų. researchgate.net Such detailed crystallographic information is foundational for understanding the solid-state behavior of the molecule and for controlling its properties during pharmaceutical manufacturing.

Emerging Research Directions and Future Perspectives for 4 Bromo 6 Fluoronicotinic Acid

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for the synthesis of 4-bromo-6-fluoronicotinic acid and its analogs is a key area of ongoing research. Traditional methods for producing substituted nicotinic acids can involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.gov Current research is focused on developing greener alternatives that offer higher yields, reduced reaction times, and a lower environmental footprint. nih.gov

One promising approach is the use of one-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials, thereby reducing waste and improving efficiency. nih.govresearchgate.net Microwave-assisted synthesis is another green chemistry tool that has shown potential for accelerating reaction times and improving yields in the synthesis of pyridine (B92270) derivatives. nih.gov Furthermore, enzymatic and biocatalytic methods are being explored for the synthesis of nicotinic acid, offering a highly selective and environmentally friendly alternative to traditional chemical synthesis. frontiersin.orgmdpi.com The development of continuous flow processes for the manufacturing of pyridine compounds is also a significant step towards more efficient and scalable production. vcu.edu

Table 1: Comparison of Synthetic Methodologies for Nicotinic Acid Derivatives

MethodologyAdvantagesDisadvantages
Traditional Synthesis Well-established procedures.Often requires harsh conditions, generates hazardous waste. nih.gov
Multicomponent Reactions High synthetic efficiency, reduced waste. nih.govresearchgate.netCan require careful optimization of reaction conditions.
Microwave-Assisted Synthesis Shorter reaction times, improved yields. nih.govScalability can be a challenge.
Biocatalytic Synthesis Environmentally friendly, high selectivity. frontiersin.orgmdpi.comEnzyme stability and cost can be limiting factors.
Continuous Flow Chemistry Improved safety, scalability, and efficiency. vcu.eduInitial setup costs can be high.

Exploration of New Derivatization Chemistries for Diverse Chemical Libraries

The carboxylic acid group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling the creation of diverse chemical libraries. These libraries are crucial for screening for new compounds with interesting chemical and biological properties. nih.gov Research in this area is focused on developing novel and robust methods for derivatization, including amidation, esterification, and the formation of various heterocyclic structures. researchgate.netresearchgate.netbelnauka.by

The development of "click chemistry" strategies, which involve rapid and high-yielding reactions, is particularly relevant for the efficient construction of large and diverse chemical libraries from building blocks like this compound. nih.gov Furthermore, solid-phase organic synthesis allows for the parallel synthesis of a large number of compounds, which can be readily purified and screened. acs.org The bromo and fluoro substituents on the pyridine ring also offer opportunities for further functionalization through cross-coupling reactions, providing access to an even wider range of derivatives. researchgate.net

Advanced Computational Modeling for Predictive Design of Functionalized Nicotinic Acid Derivatives

Computational modeling is becoming an increasingly powerful tool in the design of novel molecules with specific properties. In the context of this compound, computational methods can be used to predict the physicochemical properties, reactivity, and potential biological activity of its derivatives. acs.org Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of these molecules. nih.govresearchgate.net

By modeling the interactions of nicotinic acid derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov Computational approaches can also be used to understand and predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. acs.org The integration of computational modeling with experimental work is expected to accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Applications in Chemical Biology Tool Development (non-clinical)

The unique properties of fluorinated organic molecules make them valuable tools in chemical biology. mdpi.comnih.gov The fluorine atom in this compound can serve as a sensitive probe for 19F NMR spectroscopy, a technique that is increasingly being used to study biological systems. researchgate.net The introduction of a fluorine atom can also modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can be advantageous in the development of chemical probes. mdpi.com

Derivatives of this compound could be developed as chemical probes to study the function of specific proteins or biological pathways. nih.gov For example, by attaching a fluorescent tag or a reactive group to the molecule, it could be used to label and visualize specific targets within a cell. The bromo substituent provides a handle for further modification, allowing for the attachment of various functionalities required for a chemical probe.

Patent Landscape Analysis and Industrial Process Chemistry Optimization

An analysis of the patent landscape reveals a significant interest in the synthesis and application of substituted nicotinic acids, including halo-substituted derivatives. google.comnih.govgoogle.compatsnap.com Much of this interest is driven by the importance of these compounds as intermediates in the pharmaceutical and agrochemical industries. vcu.edu The efficient and cost-effective industrial-scale production of these compounds is a key focus of process chemistry optimization. nih.gov

Research in this area is directed towards developing scalable and robust synthetic routes that minimize cost and environmental impact. patsnap.comwikipedia.org This includes the optimization of reaction conditions, the use of less expensive starting materials, and the development of efficient purification methods. vcu.edu The patent literature provides valuable insights into the commercial importance of these compounds and the ongoing efforts to improve their production.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows is a key step towards accelerating the discovery of new functional molecules. researchgate.netacs.org Automated platforms can perform a large number of reactions in parallel, allowing for the rapid synthesis and screening of large chemical libraries. nih.govpnas.org

HTE can be used to quickly optimize reaction conditions, identify new catalysts, and screen for desired properties. acs.org The use of robotics and automated liquid handling systems can significantly increase the efficiency and reproducibility of the synthetic process. acs.org By combining the versatility of this compound as a building block with the power of automated synthesis and HTE, researchers can rapidly explore a vast chemical space and identify new compounds with valuable properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-6-fluoronicotinic acid with high purity?

  • Methodological Answer : The synthesis of halogenated nicotinic acid derivatives typically involves halogenation or cross-coupling reactions. For bromo-fluoro substitutions, regioselective bromination of fluoronicotinic acid precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) can yield the desired product. Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity, as seen in analogous bromo-fluorobenzoic acid syntheses . Characterization via 1H^1H/13C^{13}C-NMR and LC-MS ensures structural confirmation and purity assessment.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can determine bond angles, dihedral angles, and halogen positions. For example, in related compounds like 6-bromo-2-fluoronicotinamide, crystallography has resolved positional isomerism by confirming the spatial arrangement of substituents. Data refinement should account for potential twinning or disorder, especially in polyhalogenated systems, to avoid misinterpretation of electron density maps .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

  • Methodological Answer : Regioselective modifications (e.g., Suzuki coupling, nucleophilic substitution) require careful control of reaction conditions. For bromine substitution, palladium-catalyzed cross-coupling with boronic acids (e.g., arylboronic acids from ) can target the bromo group while preserving the fluoro substituent. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO), guiding experimental design . Competing pathways, such as defluorination, must be monitored via 19F^{19}F-NMR .

Q. How can computational modeling predict the reactivity and stability of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or ORCA software can model electronic effects (e.g., electron-withdrawing fluorine’s impact on bromine’s electrophilicity). Solvent effects are modeled via COSMO-RS to predict solubility and degradation pathways. For instance, fluorinated analogs like 6-bromo-5-fluoronicotinaldehyde ( ) show reduced stability in polar solvents due to enhanced electrophilicity, a trend applicable to nicotinic acid derivatives .

Q. What analytical techniques resolve contradictions in spectroscopic data for halogenated nicotinic acids?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, 1H^1H-NMR of 6-bromo-2-fluoronicotinamide () shows splitting patterns sensitive to pH. Multi-technique validation—combining 2D-NMR (HSQC, HMBC), IR (for carbonyl confirmation), and high-resolution MS—is essential. Contradictory data in analogs like 4-bromo-2-fluorobenzoic acid ( ) were resolved by correlating 19F^{19}F-NMR shifts with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.